![molecular formula C12H11BrClNO2S B14153980 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide CAS No. 89059-25-6](/img/structure/B14153980.png)
6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide is a synthetic organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring, a chloro substituent, and a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-chlorobenzothiazole with an appropriate alkylating agent, such as 2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium salt to its corresponding benzothiazole derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chlorobenzothiazole: A precursor in the synthesis of 6-Chloro-3-{2-oxo-2-[(prop-2-en-1-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide.
Benzothiazolium Salts: A class of compounds with similar structural features and chemical properties.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from other benzothiazolium salts and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
89059-25-6 |
|---|---|
Molekularformel |
C12H11BrClNO2S |
Molekulargewicht |
348.64 g/mol |
IUPAC-Name |
prop-2-enyl 2-(6-chloro-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C12H11ClNO2S.BrH/c1-2-5-16-12(15)7-14-8-17-11-6-9(13)3-4-10(11)14;/h2-4,6,8H,1,5,7H2;1H/q+1;/p-1 |
InChI-Schlüssel |
KILZDQGDGQXUCQ-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B14153905.png)

![1-[3-(Benzyloxy)benzyl]-4-(diphenylmethyl)piperazine](/img/structure/B14153919.png)

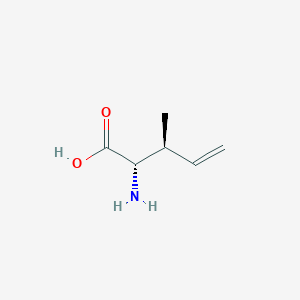
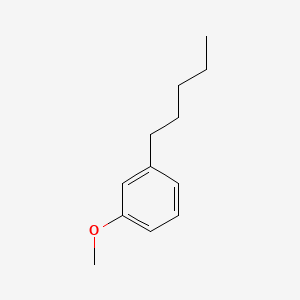
![2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide](/img/structure/B14153946.png)
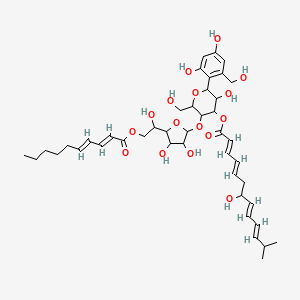
![[2-(2-Chloroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14153952.png)

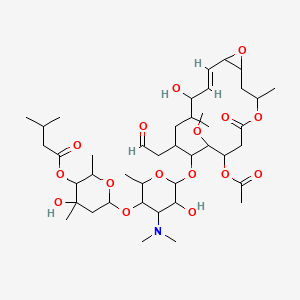
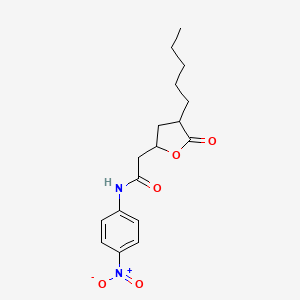
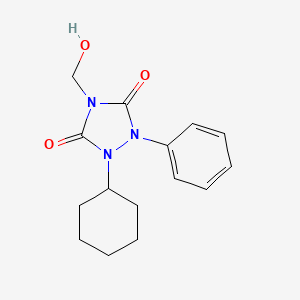
![3-({[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B14153984.png)
